molecular formula C10H13BrN2O2 B8125396 (3-Bromo-5-nitrobenzyl)-isopropylamine

(3-Bromo-5-nitrobenzyl)-isopropylamine

Cat. No.: B8125396
M. Wt: 273.13 g/mol
InChI Key: WCDURLXTFGLLSN-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrobenzyl)-isopropylamine is an organic compound that features a benzylamine structure substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrobenzyl)-isopropylamine typically involves the following steps:

    Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the 5-position.

    Bromination: The nitrated benzylamine is then brominated at the 3-position.

    Alkylation: Finally, the brominated and nitrated benzylamine is alkylated with isopropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, bromination, and alkylation reactions under controlled conditions to ensure high yield and purity. These processes would be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrobenzyl)-isopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Products include nitrobenzyl derivatives.

    Reduction: Products include aminobenzyl derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-nitrobenzyl)-isopropylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrobenzyl)-isopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and bromo groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-nitrobenzyl)amine
  • (3-Bromo-5-nitrobenzyl)methylamine
  • (3-Bromo-5-nitrobenzyl)ethylamine

Uniqueness

(3-Bromo-5-nitrobenzyl)-isopropylamine is unique due to its specific substitution pattern and the presence of the isopropylamine group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3-bromo-5-nitrophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)12-6-8-3-9(11)5-10(4-8)13(14)15/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDURLXTFGLLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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